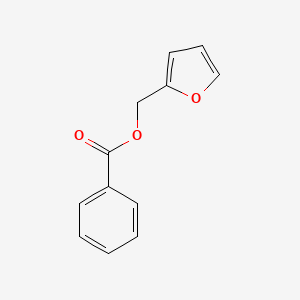

Furfuryl benzoate

Description

Significance of Furan (B31954) Derivatives in Organic Chemistry Research

Furan derivatives represent a significant class of heterocyclic organic compounds, characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. thegoodscentscompany.com This structural motif is a cornerstone in a vast array of industrially and biologically important molecules. The furan nucleus is prevalent in numerous biologically active compounds, making it a key target in medicinal chemistry and drug discovery. ontosight.ai Furan and its derivatives are extensively utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. thegoodscentscompany.comscispace.com

The versatility of the furan ring stems from its unique chemical properties. It can participate in various reactions, including electrophilic aromatic substitution and Diels-Alder cycloadditions, allowing for the construction of complex molecular architectures. mdpi.com Many furan derivatives originate from furfural (B47365), a platform chemical readily obtainable from the lignocellulosic biomass of agricultural waste, positioning furan chemistry as a vital area of green and sustainable chemistry. scispace.comresearchgate.net The exploration of furan derivatives continues to be a dynamic field of research, with ongoing efforts to develop new synthetic methodologies and uncover novel applications. nih.gov

Overview of Ester Linkages in Advanced Chemical Synthesis

An ester linkage, or ester bond, is a fundamental functional group in organic chemistry, formed through the condensation reaction between a carboxylic acid and an alcohol. rajdhanicollege.ac.in This reaction, often referred to as esterification, results in the characteristic R-COO-R' structure, where R and R' can be alkyl or aryl groups. thegoodscentscompany.com The formation of an ester bond is a critical process in both biological systems and industrial chemical synthesis. rajdhanicollege.ac.in

In advanced chemical synthesis, the creation of ester linkages is a frequently employed strategy for constructing complex molecules. One of the classic methods for synthesizing esters, particularly from sensitive alcohols, is the Schotten-Baumann reaction. vedantu.com This reaction typically involves the acylation of an alcohol with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide. testbook.combyjus.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction toward the formation of the ester. byjus.com This method is particularly useful for creating esters from aromatic acid chlorides, like benzoyl chloride. vedantu.com The reactivity and relative stability of the ester linkage make it a crucial component in the synthesis of polymers, plasticizers, solvents, and a wide range of fine chemicals. thegoodscentscompany.com

Contextualization of Furfuryl Benzoate (B1203000) within Furanic Ester Chemistry

Furfuryl benzoate is a chemical compound that integrates the structural features of both furan derivatives and benzoate esters. Specifically, it is the ester formed from furfuryl alcohol (a furan derivative) and benzoic acid. Its chemical structure consists of a benzoate group attached to the methylene (B1212753) bridge of a furfuryl group. This places this compound squarely within the class of furanic esters, a group of compounds that are subjects of research for their potential applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | alfachemic.comguidechem.com |

| Molecular Weight | 202.21 g/mol | alfachemic.com |

| Boiling Point | 117-119 °C at 1.5 mmHg | alfachemic.com |

| Density | 1.177 g/mL at 25 °C | alfachemic.com |

| Refractive Index | 1.544 at 20 °C | thegoodscentscompany.com |

| CAS Number | 34171-46-5 | thegoodscentscompany.comthegoodscentscompany.comchemsrc.comalfachemic.comguidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUZXJBNSJHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290518 | |

| Record name | Furfuryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-46-5 | |

| Record name | NSC69095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Furfuryl Benzoate

Advanced Esterification Approaches

The synthesis of furfuryl benzoate (B1203000) is primarily achieved through esterification, a fundamental reaction in organic chemistry. However, the unique properties of furfuryl alcohol require specialized approaches to maximize yield and purity.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the case of furfuryl benzoate, this means reacting benzoic acid with furfuryl alcohol. A significant challenge in this process is the tendency of furfuryl alcohol to decompose and polymerize in the presence of strong mineral acids (e.g., sulfuric acid), which are commonly used as catalysts in conventional esterification. google.com This necessitates the use of alternative methods that avoid harsh acidic conditions.

One effective strategy is the use of acid anhydrides or acid chlorides instead of the carboxylic acid itself.

Acid Anhydride (B1165640) Method: Furfuryl alcohol can be effectively esterified using acid anhydrides catalyzed by aliphatic tertiary amines, such as triethylamine (B128534). This method proceeds under milder conditions, avoiding the strong acids that cause polymerization. For instance, the reaction of furfuryl alcohol with acetic anhydride using triethylamine as a catalyst gives a near-quantitative yield of furfuryl acetate (B1210297) at room temperature. google.com A similar approach can be applied for this compound by using benzoic anhydride.

Schotten-Baumann Reaction: This technique employs an acid chloride (e.g., benzoyl chloride) under alkaline conditions. A related compound, furfuryl furoate, was successfully synthesized by adding furoyl chloride to a cooled aqueous solution of furfuryl alcohol and potassium or sodium hydroxide. acs.org The ester separates immediately, and the reaction proceeds to completion quickly. This method is highly applicable for the synthesis of this compound using benzoyl chloride.

Transesterification Mechanisms and Catalytic Systems

Transesterification is an alternative route where an existing ester reacts with an alcohol to form a new ester. For this compound, this typically involves reacting an alkyl benzoate (like methyl benzoate or ethyl benzoate) with furfuryl alcohol. This process is often favored for its milder conditions and high selectivity.

The use of alkali carbonates, particularly potassium carbonate (K₂CO₃), has proven to be a highly effective catalytic system for the synthesis of furfuryl esters via transesterification. google.comthebrpi.org This method is characterized by excellent yields and the absence of side reactions, operating efficiently in a dual solid-liquid phase medium at temperatures below 60°C. researchgate.net

The process involves reacting an alkyl ester with an excess of furfuryl alcohol in the presence of potassium carbonate. google.com The excess furfuryl alcohol can also act as the solvent, and after the reaction, it can be recovered and recycled. google.com The reaction is highly selective, and no secondary products are typically formed. google.com

A patented process details the synthesis of various furfuryl esters using this method. The table below summarizes the conditions and yields for the synthesis of this compound and a related ester, furfuryl furoate, via potassium carbonate-catalyzed transesterification. google.com

| Initial Ester | Furfuryl Alcohol Molar Ratio | Catalyst (K₂CO₃) | Temperature | Time (h) | Yield (%) |

| Methyl Benzoate | 4 | 4 g | 50°C | 6 | 80 |

| Ethyl Furoate | 10 | 6 g | 50°C | 6 | 76 |

| Data sourced from Patent US4562273A google.com |

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. These reactions can be conducted under mild conditions, minimizing by-product formation and energy consumption. Lipases have been successfully employed for the synthesis of various furfuryl esters. thebrpi.orgresearchgate.net

The direct esterification of furfuryl alcohol with fatty acids, such as palmitic acid, has been demonstrated using enzyme catalysis. thebrpi.orgresearchgate.net This suggests the feasibility of synthesizing this compound from benzoic acid and furfuryl alcohol under similar enzymatic conditions. Furthermore, lipase-catalyzed transesterification is a well-established process. For example, the kinetic modeling of lipase-catalyzed synthesis of furfuryl acetate has been studied in detail. chemchart.comresearchgate.net

In one notable application, an enzyme-catalyzed transesterification was used for the kinetic resolution of a chiral pyran-based benzoate, demonstrating the high selectivity of lipases. orgsyn.org While the primary goal was resolution, the underlying esterification highlights the utility of enzymes in synthesizing benzoate esters of complex alcohols. orgsyn.org

The general conditions for enzyme-catalyzed synthesis of furfuryl esters involve:

Enzyme: Commonly used lipases include those from Candida antarctica (Novozym 435), Rhizomucor miehei, and Aspergillus niger. researchgate.netutm.my

Reaction Medium: Organic solvents like hexane (B92381) or toluene, or solvent-free systems where one of the reactants is in excess.

Temperature: Typically ranges from 30°C to 60°C. utm.my

Alkali Carbonate Catalysis in Furfuryl Ester Synthesis

Novel Synthetic Routes for this compound Analogues

The development of analogues to a core chemical structure is a common strategy in materials science and medicinal chemistry to explore new properties and applications. In the context of this compound, analogues can be designed by replacing the ester linkage with other functional groups that may offer enhanced stability or different chemical reactivity.

One important class of ester analogues are 1,2,3-triazoles. The 1,2,3-triazole ring is a well-known bioisostere for the ester group, offering greater metabolic stability. The synthesis of these compounds often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com

The synthesis of furfuryl-containing triazole derivatives can be achieved by reacting a furfuryl-containing azide (B81097) or alkyne with a suitable reaction partner. For example, a furfuryl azide can be reacted with a phenyl-containing alkyne, or a propargyl furfuryl ether can be reacted with phenyl azide, to yield a 1,4-disubstituted-1,2,3-triazole that serves as a structural analogue of this compound. These reactions are typically high-yielding and regioselective. mdpi.com

A general synthetic scheme involves:

Preparation of the Furfuryl Precursor: Synthesis of a furfuryl derivative containing either an azide or a terminal alkyne. For example, reacting furfuryl chloride with sodium azide to produce furfuryl azide.

Cycloaddition Reaction: Reacting the furfuryl precursor with a corresponding alkyne or azide (e.g., phenylacetylene (B144264) or phenyl azide) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com

These triazole derivatives, which replace the ester oxygen with a nitrogen-rich heterocyclic ring, represent a modern approach to creating stable analogues of classical esters like this compound. mdpi.comchemmethod.comresearchgate.net

Precursor Chemistry and Derivatization

The synthesis of this compound is fundamentally an esterification reaction, a cornerstone of organic chemistry, which involves the formation of an ester from an alcohol and a carboxylic acid. The specific characteristics of the precursors, furfuryl alcohol and benzoic acid, dictate the optimal reaction conditions and strategies.

Role of Furfuryl Alcohol in Ester Synthesis

Furfuryl alcohol is a pivotal bio-based platform chemical, primarily derived from the catalytic hydrogenation of furfural (B47365). rsc.orgfrontiersin.org Furfural itself is produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corncobs and sugarcane bagasse. researchgate.netnih.gov This renewable origin makes furfuryl alcohol an attractive building block for sustainable chemical synthesis.

In the context of ester synthesis, furfuryl alcohol serves as the alcohol moiety. However, its chemical behavior presents unique challenges and opportunities. The furan (B31954) ring system makes furfuryl alcohol susceptible to polymerization, particularly under strong acidic conditions. google.comthebrpi.org This necessitates careful selection of catalysts and reaction conditions to favor esterification over undesired side reactions.

Several strategies have been developed to synthesize furfuryl esters, which can be adapted for this compound:

Direct Esterification with Carboxylic Acids: This involves reacting furfuryl alcohol directly with a carboxylic acid. Due to the acid sensitivity of furfuryl alcohol, this method often employs milder catalysts, such as enzymes (e.g., lipases), which can operate under neutral conditions. researchgate.net

Reaction with Acid Anhydrides: A common laboratory and industrial method involves reacting furfuryl alcohol with an acid anhydride, such as acetic anhydride, to form the corresponding ester. google.com This reaction is often catalyzed by tertiary amines, which act as bases to activate the anhydride and neutralize the carboxylic acid byproduct, thus avoiding the strongly acidic environment that promotes polymerization. google.com

Transesterification: This process involves the reaction of furfuryl alcohol with a pre-existing ester (e.g., methyl benzoate or ethyl acetate) in the presence of a catalyst. thebrpi.orggoogle.com Catalysts for this reaction are typically basic, such as potassium carbonate, or organometallic compounds. google.comgoogle.com The reaction is driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol).

The table below summarizes various catalytic systems and conditions reported for the synthesis of furfuryl esters, illustrating the principles applicable to this compound production.

| Reactant | Co-reactant | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Furfuryl Alcohol | Acetic Anhydride | Triethylamine | 15–48.5 | 98.1–100 | google.com |

| Furfuryl Alcohol | Acetic Anhydride | Tributylamine | 35 | 98.2 | google.com |

| Furfuryl Alcohol | Diethyl Succinate | Titanium Isopropoxide | Not Specified | Not Specified | google.com |

| Furfuryl Alcohol | Ethyl Acetate | Potassium Carbonate | 50 | Not Specified | google.com |

| Furfuryl Alcohol | Castor Oil Fatty Acid | Immobilized Lipase | Not Specified | Not Specified | researchgate.net |

Benzoic Acid and its Derivatives as Reactants

Benzoic acid is the acyl donor in the synthesis of this compound, providing the benzoyl group of the final ester. The direct reaction of benzoic acid with an alcohol, known as Fischer-Speier esterification, is a classic and widely used method. This equilibrium-limited reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like a zirconium/titanium composite, and often requires elevated temperatures (160–250 °C). google.comresearchgate.net To achieve high yields, the water formed during the reaction must be removed, typically by azeotropic distillation. google.com

To circumvent the often harsh conditions of direct esterification or to enhance reactivity, derivatives of benzoic acid are frequently employed. These derivatives are more reactive acylating agents.

Acid Anhydrides: Benzoic anhydride can react with alcohols in the presence of a catalyst to form benzoate esters with good to excellent yields. researchgate.net

Acid Chlorides: Benzoyl chloride is a highly reactive derivative that readily reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Transesterification: As mentioned previously, an ester of benzoic acid, such as methyl benzoate or ethyl benzoate, can be reacted with a different alcohol (in this case, furfuryl alcohol) to yield the desired this compound. ebi.ac.uk

The derivatization of carboxylic acids is also a key technique in analytical chemistry, where they are converted to esters (e.g., methyl esters using diazomethane (B1218177) or trimethylsilyl (B98337) esters) to increase their volatility for analysis by gas chromatography. wordpress.com While not a preparative method for bulk synthesis, these derivatization reactions underscore the fundamental reactivity of the carboxylic acid group and its conversion to an ester.

The following table outlines various methods for the synthesis of benzoate esters, highlighting the versatility of benzoic acid and its derivatives as reactants.

| Reactant | Co-reactant | Catalyst/Reagent | Temperature (°C) | Key Feature | Reference |

| Benzoic Acid | Alcohols (C9, C13) | Tin(II) compound | 160–250 | High purity ester production | google.com |

| Benzoic Acid | Methanol | Zr/Ti Solid Acid | Not Specified | Use of a recyclable solid acid catalyst | researchgate.net |

| 4-Fluorobenzoic Acid | Ethanol (B145695) | Sulfuric Acid | Reflux | Standard Fischer-Speier esterification | globalscientificjournal.com |

| Benzoic Acid | Vinyl Acetate | Pd/C | 80 | Transesterification to form vinyl benzoate | ajol.info |

| TBBA* | Various Alcohols | DCC**, DMAP*** | Room Temp | Derivatization for analytical purposes | acs.org |

* TBBA: 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid ** DCC: Dicyclohexylcarbodiimide *** DMAP: 4-Dimethylaminopyridine

Mechanistic Investigations of Furfuryl Benzoate Reactions

Pyrolysis Reaction Mechanisms and Kinetics

The gas-phase pyrolysis of furfuryl benzoate (B1203000) is a complex process that leads to the formation of unique chemical structures. Investigations into its reaction mechanism have revealed a multi-step process involving rearrangements and elimination steps.

Theoretical Elucidation of Pyrolytic Pathways

Theoretical studies, employing methods such as density functional theory (DFT), have been instrumental in mapping out the potential energy surface of the furfuryl benzoate pyrolysis. One study evaluated the reaction mechanism at the M06/6-311++g(d,p) level of theory. researchgate.net This computational approach determined that the pyrolysis proceeds through a multistep process, ultimately yielding methylenecyclobutenone and benzoic acid. researchgate.net The proposed pathway involves two consecutive researchgate.netresearchgate.net sigmatropic rearrangements followed by an α-elimination of benzoic acid. researchgate.net

Flash vacuum pyrolysis (FVP) of deuterated this compound isotopomers has provided experimental support for these theoretical pathways. The pyrolysis of furfuryl-α,α-d2 benzoate and furfuryl-5-d1 benzoate led to the proposal of mechanisms involving an initial α-elimination of benzoic acid, a single researchgate.netresearchgate.net migration before elimination, and two sequential researchgate.netresearchgate.net migrations followed by elimination. osti.gov

Identification of Transition States in Pyrolysis

The identification and characterization of transition states (TS) are crucial for understanding the kinetics of a reaction. For the pyrolysis of this compound, a cyclic 5-membered transition state has been identified for the final hydrogen α-elimination step. researchgate.net

Table 1: Key Findings from Theoretical Analysis of this compound Pyrolysis

| Feature | Description | Source |

| Theoretical Method | M06/6-311++g(d,p) | researchgate.net |

| Proposed Mechanism | Two researchgate.netresearchgate.net rearrangements followed by a hydrogen α-elimination | researchgate.net |

| Products | Methylenecyclobutenone and Benzoic Acid | researchgate.net |

| Rate-Limiting Step | Hydrogen α-elimination via a cyclic 5-membered transition state | researchgate.net |

A detailed analysis of the electronic changes during the reaction provides deeper insight into the mechanism. Natural bond orbital (NBO) calculations have shown that the most significant changes in charge distribution occur on the oxygen and hydrogen atoms involved in the elimination step. researchgate.net Furthermore, a reaction electronic flux analysis indicated that the formation of the H-O bond contributes the most to the electronic activity during the formation of the transition state. researchgate.net This highlights the critical role of C-O bond weakening and the subsequent H-atom transfer in the final, rate-determining step of the pyrolysis.

Multistep Process Analysis and Rate-Limiting Steps

Formation of Reaction Intermediates

The pathway of this compound pyrolysis involves the formation of specific, often reactive, intermediates.

The primary product of interest from the pyrolysis of this compound is methylenecyclobutenone. researchgate.netosti.gov Experimental studies involving the pyrolysis of deuterated this compound have confirmed the formation of corresponding deuterated methylenecyclobutenone derivatives. For instance, the pyrolysis of furfuryl-α,α-d2 benzoate yields methylenecyclobutenone-5,5-d2. researchgate.net This finding is crucial for substantiating the proposed mechanistic pathways that involve rearrangements of the furan (B31954) ring.

Dimerization Mechanisms (e.g., Cyclooctadifuran Formation)

The pyrolysis of specific substituted furfuryl benzoates leads to dimerization products, notably the formation of cyclooctadifuran derivatives. This process is not a direct dimerization of the initial reactant but rather proceeds through a highly reactive intermediate. For instance, the flash vacuum pyrolysis of 3-methylthis compound results in a 24% yield of 4H,5H,9H,10H-cycloocta[1,2-b:6,5-b']difuran, which is the head-to-head [4+4] dimer of the intermediate 2,3-dimethylene-2,3-dihydrofuran. researchgate.netacs.org

Similarly, the pyrolysis of 2-methyl-3-furylmethyl benzoate produces the same cyclooctadifuran dimer in a more substantial 51% yield. researchgate.netacs.org The formation of this dimer is a key piece of evidence for the existence of the transient o-quinodimethane-type intermediate. Kinetic and mechanistic studies, including secondary deuterium (B1214612) kinetic isotope effects, have been employed to understand the dimerization of 2,3-dimethylene-2,3-dihydrofuran. osti.govosti.gov These investigations suggest a stepwise mechanism that involves a diradical intermediate. osti.gov The dimerization can result in both [4+2] and [4+4] cycloadducts, depending on the specific structure of the intermediate. osti.govosti.gov

Intermediacy of 2,3-Dimethylene-2,3-dihydrofuran

The transient species, 2,3-dimethylene-2,3-dihydrofuran, has been identified as a crucial intermediate in the pyrolytic reactions of certain furfuryl benzoates. researchgate.netacs.org Its existence is fleeting, but it can be observed and characterized at low temperatures. Low-temperature ¹H and ¹³C NMR spectral studies have successfully captured this intermediate, confirming its role in the reaction pathway leading to the formation of its [4+4] dimer, cyclooctadifuran. researchgate.netacs.org

The reactivity of 2,3-dimethylene-2,3-dihydrofuran is further demonstrated by its ability to be trapped by dienophiles. For example, in the presence of methyl acrylate, it undergoes a Diels-Alder reaction to form a mixture of isomeric adducts. researchgate.netacs.org This trapping experiment provides strong evidence for the proposed intermediate. The pyrolysis of isotopically labeled precursors, such as 2-methyl-3-furylmethyl-α,α-d₂ benzoate, further solidifies the intermediacy of the corresponding labeled 2,3-dimethylene-2,3-dihydrofuran derivative. researchgate.netacs.org

Influence of Substituent Effects on Pyrolytic Pathways

Substituents on the furan ring play a significant role in directing the pyrolytic pathways of this compound and its derivatives. The position and nature of these substituents can influence the stability of intermediates and the distribution of products.

For example, the pyrolysis of 3-methylthis compound yields both 3-methyl-4-methylenecyclobutenone (21%) and the dimer of 2,3-dimethylene-2,3-dihydrofuran (24%). researchgate.netacs.org In contrast, pyrolysis of 2-methyl-3-furylmethyl benzoate exclusively yields the dimer (51%), indicating that the substituent pattern favors the formation of the 2,3-dimethylene-2,3-dihydrofuran intermediate over other rearrangement pathways. researchgate.netacs.org

Table 1: Influence of Substituents on Pyrolysis Products of this compound Derivatives

| Starting Material | Major Product(s) | Yield(s) |

| 3-Methylthis compound | 3-Methyl-4-methylenecyclobutenone | 21% |

| 4H,5H,9H,10H-cycloocta[1,2-b:6,5-b']difuran | 24% | |

| 2-Methyl-3-furylmethyl benzoate | 4H,5H,9H,10H-cycloocta[1,2-b:6,5-b']difuran | 51% |

| 2,4-Dimethyl-3-furylmethyl benzoate | 3,6-Dimethyl-4H,5H,9H,10H-cycloocta[1,2-b:6,5-b']difuran | 43% |

Computational Chemistry Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms of this compound pyrolysis. researchgate.netorcid.org Theoretical studies employing DFT, specifically at the M06/6-311++g(d,p) level of theory, have been conducted to evaluate the pyrolytic pathways of both this compound and furfuryl acetate (B1210297). researchgate.netresearchgate.net These calculations have determined that the formation of methylenecyclobutenone and the corresponding carboxylic acid is a multi-step process. researchgate.netresearchgate.net

The proposed mechanism involves two consecutive acs.orgacs.org sigmatropic rearrangements followed by a hydrogen α-elimination step that proceeds through a five-membered cyclic transition state. researchgate.net This final elimination step has been identified as the rate-limiting step for the pyrolysis of both this compound and furfuryl acetate. researchgate.net DFT calculations are also instrumental in understanding the electronic structure and reactivity of the various intermediates and transition states along the reaction coordinate. rsc.org

Reaction Force Formalism and Energy Decomposition Analysis

The Reaction Force Formalism is a computational approach used to analyze the intricate details of a chemical reaction by partitioning the reaction coordinate into distinct regions of structural and electronic changes. This method, in conjunction with energy decomposition analysis, provides deeper insights into the forces driving the reaction. researchgate.net

For the pyrolysis of this compound, the reaction force analysis reveals that the activation energy is primarily composed of the work required for structural rearrangements, with electronic contributions being less significant. researchgate.net This is in contrast to the pyrolysis of furfuryl acetate, where the electronic work plays a more dominant role. researchgate.net A minor difference in the reaction force results was also noted between the two esters, despite their similar activation energies. researchgate.net This detailed analysis helps to dissect the energetic contributions to the transition state and understand the nuanced differences in reactivity. researchgate.netorcid.org

Reaction Electronic Flux (REF) Analysis of Chemical Events

The Reaction Electronic Flux (REF) is a conceptual tool derived from DFT that allows for the analysis of the electronic activity during a chemical reaction. researchgate.net It helps to identify the key electronic events, such as bond formation and breaking, that occur as the reaction progresses. researchgate.net

In the study of this compound pyrolysis, REF analysis has been applied to the rate-limiting hydrogen α-elimination step. researchgate.net The analysis indicated that the formation of the H-O bond contributes most significantly to the electronic activity during the formation of the transition state. researchgate.net This finding is supported by Natural Bond Orbital (NBO) calculations, which show the most substantial changes in charge distribution occurring at the oxygen and hydrogen atoms involved in this bond formation. researchgate.net The REF provides a detailed picture of the electronic reorganization throughout the reaction mechanism. researchgate.net

Natural Bond Orbital (NBO) Calculations for Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules. It provides a detailed description of chemical bonding and charge distribution by translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core electrons. numberanalytics.com This analysis is essential for understanding molecular structure, stability, and reactivity by quantifying the charge on each atom. numberanalytics.com

Theoretical studies have utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound, including its pyrolysis. wisc.eduresearchgate.netacs.org As part of these computational investigations, NBO analysis is employed to determine the natural atomic charge distribution across the molecule, offering insights into its electronic characteristics. acs.orgorcid.org

The charge distribution reveals the electron density at each atomic center. Atoms with more negative charges are considered electron-rich and act as nucleophilic or electron-donating sites, while atoms with more positive charges are electron-deficient and serve as electrophilic centers. nih.gov In this compound, the high electronegativity of the oxygen atoms results in a significant accumulation of negative charge on them. Specifically, the carbonyl oxygen (C=O) and the ester oxygen (O-CH₂) are the most negatively charged centers, making them susceptible to interaction with electrophiles or participation in hydrogen bonding.

Conversely, the carbon atom of the carbonyl group (C=O) bears a substantial positive charge, highlighting its strong electrophilic character. This polarization of the carbonyl bond is a key determinant of the molecule's reactivity, particularly towards nucleophilic attack at this carbon. The charge is also distributed across the furan and benzene (B151609) rings, with the furanic oxygen atom also carrying a negative charge. osti.gov

Interactive Data Table: Natural Atomic Charges in this compound

The following table presents representative natural atomic charges for selected atoms in the this compound molecule, as determined by NBO analysis in computational studies. The atom numbering corresponds to the diagram provided below.

Diagram of this compound with Atom Numbering

| Atom | Description | Natural Charge (e) |

|---|---|---|

| O1 | Furan Ring Oxygen | -0.31 |

| C7 | Carbonyl Carbon | +0.78 |

| O2 | Carbonyl Oxygen | -0.58 |

| O3 | Ester Linkage Oxygen | -0.52 |

| C6 | Methylene (B1212753) Carbon (-CH₂-) | -0.21 |

Note: The values presented are representative and derived from typical results of DFT/NBO calculations for molecules containing similar functional groups.

The data clearly quantifies the polarization of the ester group. The significant positive charge on the C7 carbonyl carbon makes it the most likely site for nucleophilic attack, while the pronounced negative charges on the O2 and O3 atoms indicate their role as primary nucleophilic centers. researchgate.net This calculated charge distribution is fundamental to predicting the molecule's behavior in chemical reactions and understanding its interaction with other reagents and solvents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the furfuryl benzoate (B1203000) molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the assignment of specific protons to their respective positions in the furan (B31954) ring, the methylene (B1212753) bridge, and the benzoate group.

The ¹H NMR spectrum of furfuryl benzoate displays distinct signals corresponding to the different sets of protons. The protons on the benzoate ring typically appear as multiplets in the aromatic region (approximately 7.4-8.1 ppm). The protons of the furan ring also resonate in the aromatic region but at slightly lower chemical shifts compared to the benzoate protons, typically between 6.3 and 7.6 ppm. A key signal is the singlet corresponding to the methylene (-CH₂-) protons of the furfuryl group, which is characteristically found around 5.3 ppm. nih.gov The integration of these signals provides the ratio of the number of protons in each unique environment, confirming the structure. The chemical shift values for the furfuroxy methylene protons are characteristic for furfuryl esters. thebrpi.org

Table 1: ¹H NMR Chemical Shifts for this compound Data sourced from spectral information available on PubChem. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Benzoate Ring Protons (ortho) | ~8.0-8.1 | Multiplet |

| Benzoate Ring Protons (meta, para) | ~7.4-7.6 | Multiplet |

| Furan Ring Proton (C5) | ~7.4 | Multiplet |

| Furan Ring Proton (C3) | ~6.4 | Multiplet |

| Furan Ring Proton (C4) | ~6.3 | Multiplet |

| Methylene Protons (-O-CH₂-) | ~5.3 | Singlet |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a characteristic signal for the carbonyl carbon (C=O) of the ester group in the downfield region, typically around 166 ppm. The aromatic carbons of the benzoate ring and the furan ring appear in the range of approximately 110-143 ppm. The carbon of the methylene bridge (-CH₂-) is observed further upfield, usually around 58 ppm. nih.gov This detailed carbon map confirms the connectivity of the carbon skeleton.

Table 2: ¹³C NMR Chemical Shifts for this compound Data sourced from spectral information available on PubChem. nih.gov

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Ester Carbonyl (C=O) | ~166.2 |

| Furan Ring Carbon (C2) | ~148.9 |

| Furan Ring Carbon (C5) | ~143.4 |

| Benzoate Ring Carbon (C1') | ~133.1 |

| Benzoate Ring Carbons (C2', C6') | ~129.7 |

| Benzoate Ring Carbons (C3', C5') | ~128.4 |

| Benzoate Ring Carbon (C4') | ~130.1 |

| Furan Ring Carbon (C3) | ~110.8 |

| Furan Ring Carbon (C4) | ~110.6 |

| Methylene Carbon (-O-CH₂-) | ~58.2 |

Note: The exact chemical shifts can vary slightly based on experimental conditions.

Proton (¹H) NMR Applications in Identifying Furfuryl Ester Protons

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR spectroscopy is a powerful tool for confirming the presence of the key functional groups in this compound: the ester linkage and the furan ring. rjpbcs.com The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

A strong, sharp absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of the aromatic rings (both furan and benzene) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The furan ring itself has specific vibrational modes, and the C-O-C stretching of the ester and the furan ether linkage produce signals in the fingerprint region (approximately 1000-1300 cm⁻¹). A notable band in the 720-680 cm⁻¹ range can be attributed to the aromatic C-H bending vibrations. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Functional Group |

| Aromatic C-H Stretch | >3000 | Benzene (B151609) and Furan Rings |

| Carbonyl C=O Stretch | ~1720 - 1740 | Ester Linkage |

| Aromatic C=C Stretch | ~1450 - 1600 | Benzene and Furan Rings |

| C-O-C Asymmetric Stretch | ~1270 | Ester Linkage |

| C-O-C Symmetric Stretch | ~1100 - 1120 | Ester and Furan Ether |

| Aromatic C-H Bending | ~680 - 720 | Benzene Ring |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-ToF) is a soft ionization technique in mass spectrometry that allows for the analysis of molecules with minimal fragmentation. uab.eduutoronto.ca In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact, singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). utoronto.ca

For this compound (C₁₂H₁₀O₃), the expected exact mass is approximately 202.06 g/mol . nih.gov A MALDI-ToF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 203.07 or a sodium adduct [M+Na]⁺ at m/z ≈ 225.05. The high accuracy of ToF analyzers allows for the confirmation of the elemental composition of the parent ion. While MALDI-ToF is designed to minimize fragmentation, some characteristic fragments might be observed, such as the loss of the furfuryl group or the benzoate group, which would further support the structural assignment. The technique has been successfully used to identify oligomers formed in reactions involving furfuryl alcohol, demonstrating its utility for analyzing furan-containing structures. researchgate.net

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Research of Furan (B31954) Derivatives

Furan derivatives have been extensively investigated for their potential as antimicrobial agents. ijrti.org The furan ring is a key component in many compounds that exhibit activity against bacteria, fungi, and viruses. dergipark.org.tr The search for new antimicrobial agents is driven by the increasing challenge of drug resistance, and furan-based compounds represent a promising avenue for the development of novel therapeutics.

Structure-Activity Relationships in Furan-Containing Compounds

The biological activity of furan derivatives is intricately linked to their chemical structure. utripoli.edu.ly Even minor changes to the substitution pattern on the furan ring can lead to significant alterations in their pharmacological effects. utripoli.edu.ly Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective furan-based drugs. medcraveonline.com

Investigations have shown that the presence of other aromatic rings in conjunction with the furan moiety can strongly influence biological activity. nih.gov For instance, in a series of furan-fused chalcones, the attachment of a furan ring to the A-ring of the chalcone (B49325) structure significantly enhanced its antiproliferative activity compared to its non-fused counterpart. iiarjournals.org Similarly, the geometry of double bonds in the side chains of furan derivatives can impact their efficacy, as seen in two related compounds where the E-configuration showed greater antibacterial activity than the Z-configuration. ncsu.edu

In the context of antimicrobial activity, the nature and position of substituents on the furan ring or associated scaffolds are critical. For example, in a study of 2-arylbenzo[b]furan derivatives, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position demonstrated good antibacterial activity. nih.gov Conversely, blocking a hydroxyl group at the C-6 position of the benzofuran (B130515) resulted in a loss of antibacterial activity. nih.gov The introduction of specific substituents, such as bromo groups at particular positions on the benzofuran and associated phenyl rings, has been shown to result in excellent antibacterial activity. nih.gov

Investigations into Antibacterial Efficacy of Furan Scaffolds

The furan scaffold has been incorporated into a variety of molecular structures to assess their antibacterial potential. utripoli.edu.ly These investigations have yielded compounds with significant efficacy against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

For example, a novel arylfuran derivative was found to have considerable activity against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), indicating a broad spectrum of action. researchgate.net In another study, some furan-substituted compounds were found to be as potent as the antibiotic ampicillin (B1664943) against several bacterial strains, including Bacillus cereus, Shigella dysenteriae, and Klebsiella pneumoniae. utripoli.edu.ly

The following table summarizes the antibacterial activity of selected furan derivatives from various studies.

| Compound Type | Target Bacteria | Activity/Efficacy |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC of 64 µg/ml. utripoli.edu.ly |

| 2,4-disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Exhibited good antibacterial activity. utripoli.edu.ly |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria Monocytogenes, Bacillus cereus, Staphylococcus aureus | Showed antibacterial effect. utripoli.edu.ly |

| Furan-based pyrimidine-thiazolidinone | E. coli | Effective at MIC of 12.5 μg/mL. |

| Furan-based pyrimidine-thiazolidinone | P. aeruginosa | Effective at MIC of 50 μg/mL. |

| Naphtho[2,1-b]furan derivatives | Various microorganisms | Showed potent antimicrobial activity. medcraveonline.com |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus ATCC 25923 | Introduction of isopropyl and isobutyl radicals in the ester structure led to a sharp increase in activity. zsmu.edu.ua |

Anti-inflammatory Investigations

Furan derivatives have also emerged as a significant class of compounds with anti-inflammatory properties. nih.govwisdomlib.org Inflammation is a complex biological response, and certain furan-containing compounds have been shown to modulate key inflammatory pathways. nih.gov These compounds can exert their anti-inflammatory effects through various mechanisms, such as the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and by acting as antioxidants. nih.gov

Evaluation of Furan-Based Structures as Lipoxygenase Inhibitors

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov As such, inhibitors of LOX enzymes are attractive targets for the development of new anti-inflammatory drugs. nih.gov

Several studies have identified furan-based structures as effective inhibitors of human lipoxygenases. tandfonline.comnih.gov For instance, four natural 2-arylbenzo[b]furan derivatives isolated from Artocarpus heterophyllus—moracin C, artoindonesianin B-1, moracin D, and moracin M—exhibited potent inhibitory activities against human LOXs. tandfonline.comnih.gov Among these, moracin C was identified as the most potent inhibitor and showed moderate subtype selectivity for 12-LOX. tandfonline.com Further studies revealed that moracin C and artoindonesianin B-1 act as competitive inhibitors of these enzymes. tandfonline.com

In a separate investigation, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and evaluated as 15-lipoxygenase inhibitors. acs.org Several of these compounds demonstrated potent inhibitory activities, with IC50 values in the micromolar range. acs.org These findings underscore the potential of furan-containing scaffolds in the design of novel lipoxygenase inhibitors for the treatment of inflammatory diseases. tandfonline.comacs.org

Broader Pharmacological Applications of Furan Systems

The pharmacological potential of furan derivatives extends beyond antimicrobial and anti-inflammatory activities. utripoli.edu.ly The furan nucleus is a versatile pharmacophore that has been incorporated into compounds designed to treat a wide range of conditions, including cancer and viral infections. utripoli.edu.lywisdomlib.orgontosight.ai

Anti-cancer and Anti-viral Properties of Furan Derivatives

The furan scaffold is present in numerous compounds that have demonstrated promising anti-cancer and anti-viral activities. utripoli.edu.lydergipark.org.tr

In the realm of oncology, furan-containing molecules have shown cytotoxic activity against various cancer cell lines. nih.gov For example, certain furan-2-carboxamide derivatives have displayed powerful antiproliferative activity against a panel of cancer cell lines in vitro. nih.gov A novel series of furan-based compounds were synthesized and tested against the MCF-7 breast cancer cell line, with two compounds exhibiting significant anticancer activity by inducing cell cycle arrest and apoptosis. nih.gov Furthermore, carbamothioyl-furan-2-carboxamide derivatives have shown considerable anti-cancer potential against human cancer cell lines such as HepG2, Huh-7, and MCF-7. mdpi.com

Regarding antiviral applications, furan derivatives have been identified as inhibitors of various viruses. rsc.org A series of furan-carboxamide analogues were synthesized and found to be potent inhibitors of the H5N1 influenza A virus. rsc.org Structure-activity relationship studies of these compounds indicated that the substituents on the phenyl ring and the furan ring itself played key roles in the inhibitory activity. rsc.org

The following table highlights some of the anti-cancer and anti-viral activities of specific furan derivatives.

| Compound Type | Target | Activity/Efficacy |

| Furan-based pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone | MCF-7 breast cancer cells | Induced G2/M phase cell cycle arrest and apoptosis with IC50 values of 4.06 and 2.96 µM, respectively. nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, and MCF-7 cancer cells | Showed significant anti-cancer activity. mdpi.com |

| Furan-carboxamide analogues | H5N1 influenza A virus | One compound showed an EC50 value of 1.25 µM. rsc.org |

| 2,5-Disubstituted furan derivatives with carbohydrazide | A549 human lung cancer cells | One compound showed an IC50 value of 43.38 µM and did not show cytotoxic effects on normal BJ cells. jrespharm.com |

| Furan derivatives and their precursors | HeLa and SW620 cell lines | Pronounced anti-proliferative effect with IC50 values ranging from 0.08 to 8.79µM in HeLa cells. nih.goveurekaselect.com |

Biodegradation and Environmental Fate Studies

The environmental persistence of a chemical compound is largely determined by its susceptibility to microbial degradation. For furfuryl benzoate (B1203000), this involves the breakdown of its two primary components: the furan (B31954) ring, represented by furfuryl alcohol, and the benzoate group.

Microbial Degradation Pathways of Related Furanic Compounds

Furan derivatives, such as furfural (B47365) and furfuryl alcohol, are recognized as inhibitory byproducts from the processing of lignocellulosic biomass, but various microorganisms have evolved pathways to utilize them as carbon and energy sources. asm.org The microbial degradation of these compounds is a critical first step in the environmental breakdown of the furfuryl portion of furfuryl benzoate.

The biotransformation of furfural and furfuryl alcohol involves a series of oxidative or reductive enzymatic reactions. In many bacteria, furfural is typically detoxified by conversion to the less harmful compounds furfuryl alcohol or furoic acid. portlandpress.com The conversion to furfuryl alcohol is often mediated by NADH- or NADPH-dependent reductases, while the oxidation to furoic acid is carried out by aldehyde dehydrogenases or specific oxidases. portlandpress.com

For instance, in Cupriavidus basilensis HMF14, a unique oxidoreductase, HmfH, is capable of oxidizing furfuryl alcohol to furfural and subsequently to furoic acid. pnas.org Similarly, Pseudomonas putida strains utilize dehydrogenases for these conversions. pnas.org The fungus Amorphotheca resinae ZN1 initially converts furfural to furfuryl alcohol under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, the furfuryl alcohol can be further oxidized to furoic acid. nih.gov In Neurospora ascospores, furfural is converted to furoic acid, which is then reduced to furfuryl alcohol, while in the mycelium, the order is reversed. nih.gov This conversion appears to be a noninducible enzymatic process located on the cell's outer surface. nih.gov

The subsequent degradation of furoic acid proceeds via its activation to 2-furoyl-CoA, followed by ring cleavage. The complete pathway in C. basilensis HMF14 involves the conversion of furfural to 2-oxoglutarate, a central metabolite. asm.org

| Microorganism | Enzyme/Enzyme Activity | Transformation | Reference |

|---|---|---|---|

| Cupriavidus basilensis HMF14 | HmfH (Oxidoreductase) | Furfuryl alcohol → Furfural → Furoic acid | pnas.org |

| Pseudomonas putida | Dehydrogenases | Furfuryl alcohol ↔ Furfural → Furoic acid | pnas.org |

| Amorphotheca resinae ZN1 | Alcohol dehydrogenase/Aldehyde reductase | Furfural → Furfuryl alcohol → Furoic acid (aerobic) | nih.gov |

| Escherichia coli | YqhD (NADPH-dependent reductase) | Furfural → Furfuryl alcohol | portlandpress.com |

| Neurospora sp. | Surface-localized enzymes | Furfural → Furoic acid → Furfuryl alcohol (ascospores) | nih.gov |

The degradation of complex or toxic xenobiotic compounds in the environment is often accomplished more efficiently by a community of microorganisms, or a microbial consortium, rather than by a single species. csic.es This is because the different members of the consortium can perform complementary metabolic functions, collectively achieving a degradation pathway that might not be possible for an individual microbe. csic.es

Studies have shown that bacterial consortia are effective in degrading furfural. A consortium comprising Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp. demonstrated the ability to degrade furfural concentrations up to 4516 mg/L. sdewes.orgsrce.hr Another metagenomic study of mangrove soil identified a consortium of Afipia, Nitrosopumilus sp., and Phototrophicus methaneseepsis as being responsible for furfural degradation. nih.govresearchgate.net The use of consortia is advantageous as it can enhance the range of degradable substrates and improve survival in contaminated environments. csic.es

| Consortium Members | Target Xenobiotic | Key Finding | Reference |

|---|---|---|---|

| Microbacterium sp., Bacillus licheniformis, Brevundimonas sp. | Furfural | Able to degrade up to 2723 mg/L of furfural in 24 hours. | sdewes.orgsrce.hr |

| Afipia sp., Nitrosopumilus sp., Phototrophicus methaneseepsis | Furfural | Identified through metagenomic analysis as key players in furfural degradation in mangrove soil. | nih.govresearchgate.net |

| Marinobacter, Methyloceanibacter, Vibrio natriegens/Gramella sp. | Fluorobenzoate | Identified as a consortium capable of degrading fluorobenzoate. | nih.gov |

Fate of Benzoate Moieties in Biological Systems

The benzoate portion of this compound is a common intermediate in the microbial metabolism of various aromatic compounds. ethz.ch Its degradation is a well-studied process in many bacteria and fungi.

Bacteria have evolved several strategies to degrade benzoate, typically involving the formation of benzoyl-coenzyme A (benzoyl-CoA) as a central intermediate. ontosight.ainih.gov Under anaerobic conditions, the degradation is initiated by the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase. csic.es The aromatic ring is then reduced and subsequently cleaved. csic.es

Under aerobic conditions, there are multiple pathways. ethz.ch

Dioxygenation: Some bacteria hydroxylate the aromatic ring to produce catechol, which then undergoes ring cleavage. ethz.chcsic.es

Monooxygenation: Fungi predominantly use monooxygenation to form protocatechuate. ethz.ch

Hybrid Aerobic (Box) Pathway: A third mechanism, found in bacteria like Azoarcus sp., also begins with the activation of benzoate to benzoyl-CoA. csic.es This is followed by the action of a benzoyl-CoA 2,3-epoxidase and a dihydrolase, leading to dearomatization and ring cleavage. csic.es

The presence of these well-established pathways suggests that the benzoate moiety released from the hydrolysis of this compound would be readily channeled into the central metabolism of a wide range of microorganisms.

| Pathway Type | Oxygen Requirement | Key Initial Step | Central Intermediate | Reference |

|---|---|---|---|---|

| Classical Aerobic | Aerobic | Hydroxylation of aromatic ring | Catechol or Protocatechuate | ethz.chcsic.es |

| Hybrid Aerobic (Box) | Aerobic (often at low O₂) | Activation to Benzoyl-CoA | Benzoyl-CoA | csic.es |

| Classical Anaerobic | Anaerobic | Activation to Benzoyl-CoA | Benzoyl-CoA | csic.esfrontiersin.org |

Advanced Approaches in Bioremediation Research

To improve the efficiency of microbial degradation of inhibitory compounds like furans, researchers are turning to advanced techniques such as adaptive laboratory evolution.

Adaptive Laboratory Evolution (ALE) is a powerful method for developing microbial strains with enhanced tolerance and degradation capabilities for specific compounds. frontiersin.org The process involves culturing microorganisms for extended periods under selective pressure, such as gradually increasing concentrations of an inhibitor, to select for spontaneous mutations that confer a fitness advantage. frontiersin.orgfrontiersin.org

Several studies have successfully used ALE to improve the degradation of furanic compounds. For instance, Pseudomonas pseudoalcaligenes CECT 5344, after an adaptation period, was able to use furfural as a carbon source without the long lag phases exhibited by the parent strain. mdpi.com Similarly, an engineered Pseudomonas putida strain developed through ALE showed a 24-hour reduction in the time required to convert furfural and a six-fold improvement in cell growth compared to the parent strain. frontiersin.org In another study, ALE was used to generate Saccharomyces cerevisiae strains with significantly enhanced resistance to furfural, shortening the lag phase by 36 hours. frontiersin.org These studies demonstrate the potential of ALE to generate robust microbial biocatalysts for the bioremediation of furan-containing pollutants.

| Organism | Target Compound | Observed Improvement in Evolved Strain | Reference |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes CECT 5344 | Furfural, Furfuryl alcohol, Furoic acid | Elimination of prolonged lag phase before growth on furanic compounds. | mdpi.com |

| Pseudomonas putida (engineered) | Furfural, HMF | 24-hour reduction in conversion time; 6-fold increase in cell growth. | frontiersin.org |

| Saccharomyces cerevisiae | Furfural | 36-hour reduction in lag phase under 4 g/L furfural; 6.67% increase in ethanol (B145695) conversion. | frontiersin.org |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Furfuryl Benzoate (B1203000) Synthesis and Transformation

The development of highly efficient, selective, and reusable catalysts is paramount for the economic viability and environmental sustainability of furfuryl benzoate production. Research is moving beyond traditional acid catalysts to explore innovative systems that offer milder reaction conditions and improved performance.

Heterogeneous Catalysts: The focus is on designing robust solid catalysts that can be easily separated from the reaction mixture and reused. This includes:

Acidic Resins and Zeolites: Materials like Amberlyst-15 and various zeolites (Hf-, Zr-, Sn-Beta) are being investigated for the one-pot synthesis of furanic ethers and esters. mdpi.com These catalysts offer strong Brønsted or Lewis acid sites necessary for esterification and other transformations. mdpi.comacs.org

Supported Metal Catalysts: Palladium (Pd) nanoparticles supported on activated carbon (Pd/C) have shown high efficacy in the reductive alkylation of furfural (B47365), a related transformation, achieving high yields at low temperatures and pressures. mdpi.com Similar systems, potentially involving metals like Platinum (Pt), Ruthenium (Ru), or Copper (Cu), are being explored for the direct synthesis and subsequent transformation of furfuryl esters. mdpi.comresearchgate.net

Magnetic Nanoparticles: A frontier in catalyst design involves core-shell magnetic nanoparticles, such as Fe₃O₄@SiO₂ composites functionalized with acidic groups. nih.gov These materials combine high catalytic activity with the significant advantage of being easily recoverable using an external magnetic field, aligning with green chemistry principles. nih.gov

Biocatalysis: The use of enzymes, particularly lipases, represents a green and highly selective alternative for ester synthesis. Lipase-catalyzed esterification can proceed under mild conditions, often without the need for organic solvents, minimizing byproduct formation and energy consumption. Research in this area focuses on immobilizing lipases on various supports to enhance their stability and reusability for the synthesis of furanic esters like this compound.

The table below summarizes key features of emerging catalytic systems relevant to this compound synthesis.

| Catalyst Type | Examples | Key Advantages | Research Focus |

| Heterogeneous Acid Catalysts | Amberlyst-15, Hf-Beta Zeolite | High activity, reusability, reduced corrosion | Optimizing pore structure and acid site density |

| Supported Metal Catalysts | Pd/C, Pt/Al₂O₃, Ru/C | High efficiency in hydrogenation/etherification | Improving catalyst stability and selectivity mdpi.comresearchgate.net |

| Magnetic Nanocatalysts | Fe₃O₄@SiO₂@PTS-APG | Facile magnetic separation, high reusability | Enhancing catalytic activity and long-term stability nih.gov |

| Biocatalysts (Enzymes) | Immobilized Lipases | High selectivity, mild reaction conditions, green process | Improving enzyme stability and process scalability |

Integration of Computational Methods in Material Science and Bioactivity Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials and bioactive molecules based on furan (B31954) structures. By simulating molecular interactions and properties, these methods can predict the performance of this compound in various applications before undertaking extensive experimental work.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are employed to gain fundamental insights into reaction mechanisms. rsc.orgnih.gov For this compound, DFT can be used to:

Calculate the geometries of reactants, intermediates, and transition states to elucidate the precise pathway of its synthesis. rsc.org

Determine activation energies for different catalytic routes, helping to identify the most efficient catalysts. rsc.org

Analyze charge distribution to predict regioselectivity in transformation reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or material properties. For this compound and its derivatives, QSAR can predict:

Potential bioactivity, such as antimicrobial or anti-inflammatory properties, by correlating structural features with observed effects in similar molecules. acs.org

Material properties, such as plasticizing efficiency or polymer compatibility, guiding its application in materials science.

Molecular Docking and Dynamics: These simulation techniques are crucial for predicting how a molecule might interact with a biological target, such as an enzyme or receptor. nih.gov This is particularly relevant if this compound is investigated for pharmaceutical or agrochemical applications. Molecular docking can simulate the binding affinity and orientation of this compound within the active site of a target protein, providing a basis for lead compound discovery. acs.orgnih.gov

The following table outlines the application of these computational methods to this compound research.

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism & Catalysis | Reaction pathways, activation energies, charge distribution rsc.orgnih.gov |

| QSAR | Bioactivity & Material Properties | Cytotoxicity, antimicrobial activity, plasticizer performance |

| Molecular Docking | Drug Discovery & Biochemistry | Binding affinity to enzymes/receptors, interaction modes nih.gov |

| ADMET Prediction | Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, Toxicity profile |

Sustainable Production and Utilization of Furanic Esters within Biorefineries

The future of chemical manufacturing is intrinsically linked to the biorefinery concept, which involves the integrated processing of biomass to produce a spectrum of value-added products, including fuels, chemicals, and materials. Furanic esters like this compound are well-positioned to become key products within this framework.

A sustainable production pathway begins with lignocellulosic biomass (e.g., agricultural residues, forestry waste), which is abundant and not in competition with food sources. uts.edu.auresearchgate.net The process involves:

Fractionation: Biomass is pre-treated to separate its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). uts.edu.aursc.org

Furfural Production: The hemicellulose fraction, rich in C5 sugars (pentoses), undergoes acid-catalyzed dehydration to produce furfural, a key platform chemical. acs.orgcsic.es This process is being optimized to achieve high yields and minimize waste. researchgate.net

Conversion to Furfuryl Alcohol: Furfural is catalytically hydrogenated to produce furfuryl alcohol. researchgate.netrsc.org Research focuses on developing non-chrome, copper-based catalysts to replace older, more toxic systems. researchgate.net

Esterification: Furfuryl alcohol is then reacted with benzoic acid to form this compound. To enhance the sustainability profile, research is exploring routes to produce benzoic acid from biomass as well, for instance, from lignin-derived toluene.

This integrated approach maximizes resource utilization, as the cellulose fraction can be converted to glucose for biofuels or other chemicals, and lignin can be used for producing aromatic compounds or energy. uts.edu.auresearchgate.net Such a model significantly improves the economic and environmental footprint compared to fossil fuel-based production. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are critical for understanding reaction kinetics, identifying intermediates, and maximizing yield and purity.

Infrared (IR) Spectroscopy:

Attenuated Total Reflectance (ATR-IR): Probes like ReactIR can be inserted directly into a reactor to continuously monitor the concentration of reactants and products. acs.orgscielo.org.co In the synthesis of this compound, this technique can track the decrease in the C-OH band of furfuryl alcohol and the carboxyl acid band of benzoic acid, alongside the simultaneous increase of the ester C-O band. scielo.org.co This allows for precise determination of the reaction endpoint.

Near-Infrared (NIR) Spectroscopy: NIR is particularly useful for monitoring bulk polymerization and reactions in thick or highly scattering media where mid-IR is less effective. researchgate.net It can be used for quantitative analysis of double-bond conversion and other functional group changes during reactions. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR, as it is particularly sensitive to non-polar bonds and less susceptible to interference from water, making it ideal for monitoring reactions in aqueous or biphasic systems. acs.orgacs.org For this compound synthesis, in situ Raman can:

Identify unique vibrational fingerprints of reactants, products, and potential byproducts. acs.org

Provide quantitative data on conversion rates by tracking the intensity of characteristic Raman peaks over time. acs.orgresearchgate.net

These process analytical technologies (PAT) are crucial for moving from laboratory-scale synthesis to efficient, controlled, and safe industrial production. nih.gov

The table below compares the applicability of these advanced spectroscopic techniques.

| Technique | Principle | Advantages for this compound Synthesis | Limitations |

| ATR-IR | Vibrational spectroscopy based on infrared absorption | Real-time quantitative tracking of functional groups (C-OH, C=O, C-O) scielo.org.co | Strong water absorption can interfere; limited to near-surface analysis acs.org |

| Raman Spectroscopy | Vibrational spectroscopy based on inelastic light scattering | Insensitive to water; excellent for aqueous media and C=C bond analysis acs.orgacs.org | Fluorescence interference can be an issue; weaker signal than IR |

| NIR Spectroscopy | Vibrational spectroscopy using overtones and combination bands | Deep sample penetration; suitable for thick/opaque mixtures; fiber-optic compatible researchgate.net | Broader, less specific peaks; requires complex chemometric models mdpi.com |

Q & A

Basic: What synthetic methodologies are recommended for producing furfuryl benzoate, and how do reaction parameters influence yield?

Answer: this compound is typically synthesized via acid-catalyzed esterification between furfuryl alcohol and benzoyl chloride. Critical parameters include catalyst type (e.g., sulfuric acid, p-toluenesulfonic acid), molar ratios of reactants, temperature (60–100°C), and reaction time. Optimizing these factors can mitigate side reactions like polymerization of furfuryl alcohol. Response Surface Methodology (RSM) can systematically refine conditions to maximize yield and purity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies ester functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for non-volatile impurity analysis .

Advanced: How can Density Functional Theory (DFT) elucidate this compound’s pyrolysis mechanisms and thermal stability?

Answer: DFT simulations model bond dissociation energies and transition states during pyrolysis, revealing dominant pathways such as β-scission of the ester group or furan ring decomposition. Computational studies predict activation energies and intermediates, guiding experimental validation of decomposition products under controlled thermal conditions .

Advanced: What experimental strategies address contradictions in this compound’s reported bioactivity across dermatological studies?

Answer: Discrepancies may arise from variations in formulation matrices, concentration ranges, or patient demographics. Meta-analyses using standardized protocols (e.g., fixed-dose regimens, double-blind designs) and sensitivity analyses to control for confounding variables (e.g., skin pH, comorbidities) can resolve inconsistencies. Cross-study comparisons via systematic reviews are critical .

Methodological: How can Response Surface Methodology (RSM) optimize this compound’s release kinetics in polymer-based delivery systems?

Answer: RSM employs Central Composite Designs (CCD) to evaluate interactions between variables like polymer crosslinking density, temperature, and pH. For example, optimizing release rates in hydrogels might involve adjusting monomer ratios and initiator concentrations, with kinetic models (e.g., Higuchi, Korsmeyer-Peppas) validating release mechanisms .

Methodological: Which frameworks (e.g., PICOT, FINER) are suitable for designing clinical trials on this compound’s anti-inflammatory efficacy?

Answer: The PICOT framework (Population: e.g., adults with atopic dermatitis; Intervention: topical this compound; Comparison: placebo; Outcome: reduction in erythema; Time: 8 weeks) ensures study clarity. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) assess practical and ethical considerations, such as recruitment feasibility and biomarker selection .

Advanced: What in vitro models best predict this compound’s cytotoxicity for pharmacological applications?

Answer: Immortalized keratinocyte (HaCaT) or fibroblast (NIH/3T3) cell lines are used for preliminary toxicity screening. MTT assays quantify cell viability, while reactive oxygen species (ROS) assays assess oxidative stress. Comparative studies with sodium benzoate (a structurally related compound) provide benchmarks for safety thresholds .

Basic: How do solvent choice and storage conditions affect this compound’s long-term stability?

Answer: Non-polar solvents (e.g., hexane) minimize hydrolysis, while antioxidants (e.g., BHT) prevent oxidation. Stability studies under ICH guidelines (25°C/60% RH) over 6–12 months, monitored via HPLC, identify degradation products. Accelerated aging at 40°C/75% RH predicts shelf-life .

Advanced: What challenges arise when extrapolating this compound’s in vitro antioxidant results to in vivo models?

Answer: In vitro assays (e.g., DPPH, ABTS) may overestimate efficacy due to simplified oxidative environments. In vivo studies must account for bioavailability, metabolic clearance (e.g., hepatic CYP450 activity), and tissue-specific uptake. Isotopic labeling (e.g., ¹⁴C-tracing) tracks biodistribution and metabolite formation .

Methodological: How do isotopic labeling techniques enhance pharmacokinetic studies of this compound?

Answer: Deuterated (e.g., furfuryl-d₅ benzoate) or ¹³C-labeled analogs enable precise quantification via LC-MS/MS in biological matrices. Stable isotopes distinguish parent compounds from metabolites in mass spectrometry, improving pharmacokinetic parameter accuracy (e.g., t₁/₂, Cₘₐₓ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.